molecular formula C15H14N4O2 B2358834 2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione CAS No. 2320896-23-7

2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2358834
CAS No.: 2320896-23-7
M. Wt: 282.303
InChI Key: XBVWFBWURAGPKY-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,3-triazole ring, and an isoindoline-1,3-dione moiety .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, 1,2,3-triazoles can generally be synthesized through the Huisgen 1,3-dipolar cycloaddition, which is a type of click chemistry . This reaction typically involves the reaction of an azide with a terminal or internal alkyne .


Molecular Structure Analysis

The 1,2,3-triazole ring in the molecule is a five-membered ring containing two nitrogen atoms and three carbon atoms . The cyclopropyl group is a three-membered carbon ring, and the isoindoline-1,3-dione moiety is a bicyclic structure containing a six-membered benzene ring fused to a five-membered ring containing two carbonyl groups .


Chemical Reactions Analysis

The 1,2,3-triazole ring is known for its high chemical stability. It is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Future Directions

The 1,2,3-triazole ring is a privileged structure in medicinal chemistry and materials science, and new synthetic methods and applications are being explored . Future research may focus on developing new synthetic methods, studying the biological activity of these compounds, and designing new drugs based on these structures .

Properties

IUPAC Name

2-[2-(4-cyclopropyltriazol-1-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-14-11-3-1-2-4-12(11)15(21)19(14)8-7-18-9-13(16-17-18)10-5-6-10/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWFBWURAGPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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